4-(5-methyl-1H-imidazol-4-yl)benzonitrile
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Overview
Description
4-(5-Methyl-1H-imidazol-4-yl)benzonitrile is an organic compound that features an imidazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 4-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-1H-imidazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 5-methylimidazole in the presence of a suitable catalyst . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the temperature is maintained between 80-100°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyl-1H-imidazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of 4-(5-methyl-1H-imidazol-4-yl)benzylamine
Substitution: Formation of substituted benzonitrile derivatives
Scientific Research Applications
4-(5-Methyl-1H-imidazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-imidazol-4-yl)benzonitrile is primarily related to its interaction with biological targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)benzonitrile
- 4-(1H-Imidazol-1-yl)methylbenzonitrile
- 4-(5-Methyl-1H-imidazol-2-yl)benzonitrile
Comparison: 4-(5-Methyl-1H-imidazol-4-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C11H9N3 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) |
InChI Key |
OSAIXAIQKDXJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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